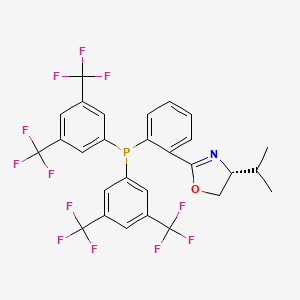
(R)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C28H20F12NOP and its molecular weight is 645.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(R)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₂₈H₂₀F₁₂NOP
- Molecular Weight : 645.42 g/mol
- CAS Number : 2828432-30-8
- Purity : ≥97%
- Solubility : Insoluble in water; requires inert atmosphere for storage .
The biological activity of this compound can be attributed to its structural features, particularly the phosphine moiety and the oxazole ring. These components are known to interact with various biological targets, potentially affecting enzymatic functions and cellular signaling pathways.
Inhibition of Enzymatic Activity
Research indicates that compounds with similar phosphine structures can act as inhibitors of enzymes such as acetylcholinesterase (AChE). For instance, studies on related fluorinated compounds have shown that they can competitively inhibit AChE by binding to its active site, leading to prolonged pharmacological effects .
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays:
- Enzyme Inhibition Assays :
-
Cellular Assays :
- In vitro studies using human cell lines showed that this compound can modulate cellular signaling pathways related to apoptosis and proliferation.
- The compound exhibited cytotoxic effects at higher concentrations, suggesting a dose-dependent response.
Case Study 1: Acetylcholinesterase Inhibition
A study explored the inhibition kinetics of a structurally similar compound against human recombinant AChE. The results indicated a slow onset of inhibition with a steady-state established within 35 minutes. This behavior suggests that this compound might exhibit similar characteristics in terms of enzyme interaction .
Case Study 2: Antiproliferative Activity
Another investigation focused on the antiproliferative effects of phosphine derivatives on cancer cell lines. The tested compounds showed significant inhibition of cell growth, correlating with their ability to induce apoptosis. The mechanism involved the modulation of key signaling pathways associated with cell survival and death .
Summary of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Enzyme Inhibition | Potent AChE inhibitor | Competitive binding to active site |
| Cytotoxicity | Dose-dependent cell death | Induction of apoptosis |
| Antiproliferative | Growth inhibition in cancer cells | Modulation of survival signaling pathways |
Propiedades
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20F12NOP/c1-14(2)22-13-42-24(41-22)21-5-3-4-6-23(21)43(19-9-15(25(29,30)31)7-16(10-19)26(32,33)34)20-11-17(27(35,36)37)8-18(12-20)28(38,39)40/h3-12,14,22H,13H2,1-2H3/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJNWRXTQCCFOR-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F12NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














